molecular formula C20H21FN4O3S B4506709 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

Cat. No.: B4506709
M. Wt: 416.5 g/mol
InChI Key: YNZLFKGGPMLSIF-UHFFFAOYSA-N
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Description

The compound 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide (hereafter referred to as the target compound) is a structurally complex molecule featuring a piperidine core substituted with a 5-fluoro-1,2-benzoxazole moiety, a pentanamide chain terminating in a thiazol-2-yl group, and a ketone functionality. Below, we analyze its structural and functional distinctions compared to analogous compounds.

Properties

IUPAC Name

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S/c21-14-4-5-16-15(12-14)19(24-28-16)13-6-9-25(10-7-13)18(27)3-1-2-17(26)23-20-22-8-11-29-20/h4-5,8,11-13H,1-3,6-7,9-10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLFKGGPMLSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CCCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide typically involves multiple steps, starting with the preparation of the benzoxazole and piperidine intermediates. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The benzoxazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the benzoxazole or piperidine rings.

Scientific Research Applications

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity to these targets, while the thiazole group may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Benzoxazole vs. Benzisoxazole Derivatives

The target compound’s 5-fluoro-1,2-benzoxazol-3-yl group differs from the 5-fluoro-1,2-benzisoxazol-3-yl substituent observed in risperidone-related impurities (e.g., Impurity D(EP): 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) . Benzisoxazole contains an oxygen and nitrogen in adjacent positions, whereas benzoxazole has oxygen and nitrogen separated by a carbon. This difference influences electronic properties and metabolic stability; benzoxazoles are generally less prone to enzymatic degradation than benzisoxazoles due to reduced ring strain.

Piperidine vs. Piperazine Linkers

The piperidine ring in the target compound contrasts with piperazine-containing analogs (e.g., compound C in : 5-(4-(4-(3-(cyclohexylamino)-6-(3,5-dimethylisoxazol-4-yl)imidazo[1,2-a]pyridin-2-yl)phenyl)piperazin-1-yl)-5-oxo-pentanamide) .

Substituent Chain Variations

Pentanamide vs. Shorter/Longer Chains

The pentanamide chain in the target compound provides moderate conformational flexibility compared to shorter chains (e.g., butane-1,4-dione in : 1-(azepan-1-yl)-4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]butane-1,4-dione) . Longer chains may improve target engagement by allowing optimal spatial arrangement, whereas shorter chains could limit binding affinity.

Thiazol-2-yl vs. Azepane/Tetrazole Termini

The thiazol-2-yl group in the target compound contrasts with azepane () or tetrazole termini (e.g., 2-(2-methyl-2H-tetrazol-5-yl)aniline in ) . Thiazoles are aromatic heterocycles with moderate electron-withdrawing effects, enhancing stability and enabling π-π interactions with hydrophobic protein pockets. Azepane, a seven-membered ring, introduces steric bulk that may hinder binding.

Fluorine Substitution

The 5-fluoro substitution on the benzoxazole ring is a critical distinction from non-fluorinated analogs (e.g., 3-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-5-methyl-pyrimidin-2-yl]benzenesulfonamide in ) .

Pharmacological Implications (Inferred from Structural Features)

Structural Feature Comparison Compound Key Differences Potential Impact
5-Fluoro-1,2-benzoxazol-3-yl Impurity D(EP) (benzisoxazole) Benzoxazole vs. benzisoxazole ring Improved metabolic stability; altered receptor affinity
Piperidine core Piperazine-linked compound C Single vs. dual nitrogen in ring Reduced basicity; possible enhanced CNS penetration
Thiazol-2-yl terminus Azepane-terminated analog Aromatic thiazole vs. bulky azepane Enhanced π-π interactions; reduced steric hindrance
5-Oxo pentanamide chain Butane-1,4-dione analog Longer chain with ketone Increased flexibility for target binding

Biological Activity

5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a benzoxazole moiety and a thiazole ring. Its molecular formula is C23H27FN4O2C_{23}H_{27}FN_4O_2 with a molecular weight of approximately 410.48 g/mol. The presence of fluorine in the benzoxazole enhances its biological activity by improving lipophilicity and cellular permeability.

Antitumor Activity

Research indicates that compounds containing thiazole and benzoxazole moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole have IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting that the structural features of these compounds contribute to their cytotoxic effects . The incorporation of the thiazole ring in our compound may enhance its ability to induce apoptosis in cancer cells.

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant potential. A study reported that certain thiazole-containing compounds effectively eliminated tonic extensor phases in animal models, indicating their potential as anticonvulsants . The mechanism may involve modulation of neurotransmitter systems or ion channels.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the substituents on the benzoxazole and thiazole rings significantly influence the biological activity of the compound. For example:

  • Fluorine Substitution : The presence of fluorine in the benzoxazole enhances antitumor activity.
  • Thiazole Modifications : Variations in the thiazole ring's substituents can lead to increased cytotoxicity against specific cancer cell lines.

Study 1: Anticancer Efficacy

In a recent study, the compound was evaluated for its anticancer efficacy against human glioblastoma U251 and melanoma WM793 cell lines. The results demonstrated significant growth inhibition, with an IC50 value indicative of strong cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazole derivatives in models of neurodegeneration. The study highlighted that certain analogs could mitigate oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
Reactant of Route 2
Reactant of Route 2
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide

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